molecular formula C19H21N3O4 B2768290 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 954011-10-0

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No. B2768290
CAS RN: 954011-10-0
M. Wt: 355.394
InChI Key: ATUFNXLPPWTGQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation methods. For example, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy. Their crystal structures were also analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The BDMMBSH compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO–LUMO energy gap established the charge transition contained by BDMMBSH compound .

Scientific Research Applications

Anticancer Properties

Background: Indole-based compounds have garnered significant interest in cancer research due to their diverse biological activities. Among these, microtubule-targeting agents play a crucial role in inducing mitotic blockade and apoptosis in cancer cells. The compound we’re examining features a 1-benzo[d][1,3]dioxol-5-yl-indole scaffold with 3-N-fused heteroaryl moieties.

Research Findings: A study published in Molecular Diversity explored a series of 1-benzo[d][1,3]dioxol-5-yl-indoles synthesized via Pd-catalyzed C-N cross-coupling. These compounds were evaluated for their anticancer activity against specific cancer cell lines:

Mechanistic Insights: Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and triggered apoptosis in CCRF-CEM cancer cells. These findings suggest that 1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles could serve as templates for developing more potent analogs and enhancing our understanding of indole-based anticancer molecules .

Other Applications

While anticancer research is a prominent field, this compound may also find applications in other areas, such as drug development, chemical biology, or materials science. However, further investigations are needed to explore these potential applications.

Future Directions

Future research could focus on further optimization of these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-22(2)15-6-3-13(4-7-15)9-10-20-18(23)19(24)21-14-5-8-16-17(11-14)26-12-25-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUFNXLPPWTGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide

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